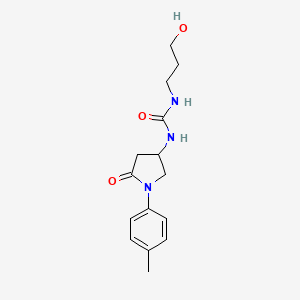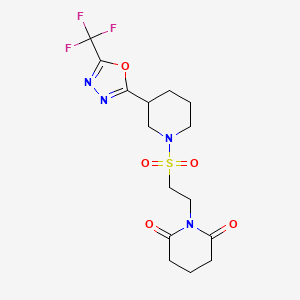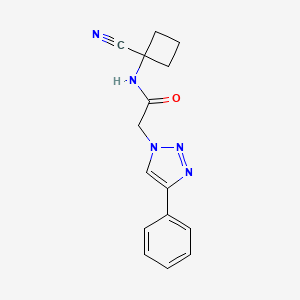
N-(1-Cyanocyclobutyl)-2-(4-phenyltriazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Cyanocyclobutyl)-2-(4-phenyltriazol-1-yl)acetamide, also known as CCT251236, is a small molecule inhibitor that has shown promising results in various preclinical studies. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment.
Mécanisme D'action
The mechanism of action of N-(1-Cyanocyclobutyl)-2-(4-phenyltriazol-1-yl)acetamide involves the inhibition of the protein kinase PAK4, which plays a crucial role in the proliferation and survival of cancer cells. By inhibiting PAK4, this compound disrupts the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a critical process in preventing the growth and spread of cancer. In addition, it has also been shown to inhibit the migration and invasion of cancer cells, which are essential processes for cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of N-(1-Cyanocyclobutyl)-2-(4-phenyltriazol-1-yl)acetamide is its potent inhibitory activity against PAK4, which makes it a promising candidate for cancer treatment. However, one of the limitations of this compound is its low solubility in water, which can pose challenges in its formulation and administration.
Orientations Futures
There are several future directions for the development of N-(1-Cyanocyclobutyl)-2-(4-phenyltriazol-1-yl)acetamide. One of the areas of interest is to investigate the potential of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another area of interest is to explore the potential of this compound in the treatment of other diseases, such as neurological disorders, where PAK4 has been implicated in disease progression.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor with potential therapeutic applications in cancer treatment. Its potent inhibitory activity against PAK4 makes it an attractive candidate for further preclinical and clinical studies. However, further research is needed to fully understand its mechanism of action and potential applications in other disease areas.
Méthodes De Synthèse
The synthesis of N-(1-Cyanocyclobutyl)-2-(4-phenyltriazol-1-yl)acetamide involves a multi-step process, which includes the reaction of 1-cyanocyclobutane carboxylic acid with thionyl chloride, followed by the reaction with 4-phenyl-1H-1,2,3-triazole-5-amine. The final step involves the reaction of the resulting intermediate with acetic anhydride to yield the desired product.
Applications De Recherche Scientifique
N-(1-Cyanocyclobutyl)-2-(4-phenyltriazol-1-yl)acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. In addition, it has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
N-(1-cyanocyclobutyl)-2-(4-phenyltriazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O/c16-11-15(7-4-8-15)17-14(21)10-20-9-13(18-19-20)12-5-2-1-3-6-12/h1-3,5-6,9H,4,7-8,10H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBAMETASMKAVBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)CN2C=C(N=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({[3-(Trifluoromethyl)benzoyl]oxy}ethanimidoyl)-1,3-thiazole](/img/structure/B2819574.png)
![2-chloro-N-[3-(methylsulfonyl)phenyl]acetamide](/img/structure/B2819577.png)

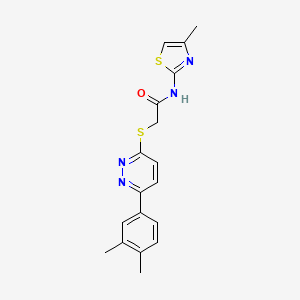
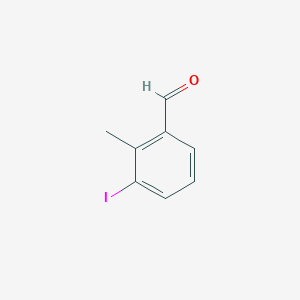
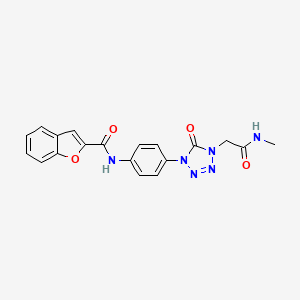
![[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2819584.png)
